N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide
Description
This compound features a pyrazole core substituted with:
- A furan-2-yl group at position 3.
- A 4-methyl-6-oxo-1H-pyrimidin-2-yl group at position 2.
- A 5-nitrofuran-2-carboxamide moiety at position 3.
The pyrimidinone substituent may contribute to hydrogen bonding or enzymatic interactions.
Properties
CAS No. |
1209895-87-3 |
|---|---|
Molecular Formula |
C17H12N6O6 |
Molecular Weight |
396.319 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
InChI Key |
DKAIPDWTPIDEHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple heterocyclic moieties, which are known to enhance biological activity. The presence of the furan and pyrazole rings contributes to its pharmacological potential.
1. Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL. Notably, it has been reported to inhibit E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 9.80 | Inhibition of DNA gyrase B |
| Staphylococcus aureus | 10.00 | Moderate inhibition |
| Candida albicans | 15.00 | Effective antifungal |
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, demonstrated through DPPH scavenging assays. The scavenging percentages for selected derivatives range from 84.16% to 90.52%, indicating a strong capacity to neutralize free radicals .
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 1 | 84.16 |
| Compound 2 | 86.42 |
| Compound 3 | 90.52 |
3. Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests a potential application in treating inflammatory conditions .
4. Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, revealing promising results with IC50 values indicating moderate to high antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 163.3 |
| Breast cancer | 170 |
| Ovarian cancer | 86.2 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a new therapeutic agent against resistant strains.
- Cytotoxicity in Cancer Models : In xenograft models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, demonstrating mechanisms that inhibit cell proliferation and induce apoptosis.
In Vitro Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Inhibition of cell cycle progression |
| MCF7 (breast cancer) | 3.8 | Induction of apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 4.5 | Targeting EGFR signaling pathway |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Antibacterial Activity
The compound also exhibits notable antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves the reduction of the nitro group, which is essential for its therapeutic activity.
In Vitro Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 | Nitro group reduction leading to reactive intermediates |
| Escherichia coli | 16 | Disruption of bacterial DNA synthesis |
| Helicobacter pylori | 4 | Inhibition of specific enzymatic pathways |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in treating infections caused by resistant strains.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application in oncology .
- Antibacterial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that nitrofuran derivatives, including this compound, showed promising results against multidrug-resistant strains of Staphylococcus aureus and Helicobacter pylori, highlighting their potential role in overcoming antibiotic resistance .
- Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound induces oxidative stress within bacterial cells, leading to cell death, which is particularly effective against anaerobic bacteria .
Comparison with Similar Compounds
Key Comparisons :
The 5-nitrofuran may confer redox-mediated antimicrobial effects, unlike the kinase-targeting substituents in the patent compounds.
Dihydropyridine Derivatives (AZ331 and AZ257)
highlights 1,4-dihydropyridines like:
- AZ331 : Contains a thioether linkage and methoxyphenyl groups.
- AZ257 : Features a 4-bromophenyl-2-oxoethyl substituent.
Key Comparisons :
The dihydropyridines’ thioether linkages suggest redox or enzyme-targeting applications, whereas the target compound’s nitrofuran may prioritize bacterial nitroreductase activation.
Furo[2,3-b]pyridine Derivatives (MedChemComm)
describes furopyridine-carboxamides , such as:
- 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide .
Key Comparisons :
The furopyridine’s chloro and fluorophenyl groups may enhance lipophilicity, contrasting with the target compound’s polar pyrimidinone and nitrofuran.
Heterocyclic Carboxamides ()
Examples include:
- N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide : Benzofuran core with chlorobenzoyl .
- N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide : Imidazopyrimidine core.
Key Comparisons :
The benzofuran derivatives’ chlorobenzoyl groups suggest hydrophobic binding pockets, while the target’s nitrofuran may prioritize bacterial nitroreductase activation.
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound?
The synthesis typically involves multi-component reactions (MCRs) to assemble the pyrazole-pyrimidine core, followed by sequential coupling with nitrofuran carboxamide groups. Key steps include:
- One-pot cyclocondensation : Combining furan-2-carboxamide derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole ring .
- Nitro-group introduction : Selective nitration of the furan moiety using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .
Basic: How is the structural integrity of this compound confirmed?
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., pyrazole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., molecular ion peak matching C₁₈H₁₂N₆O₆) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolving the pyrimidine-oxo group conformation and hydrogen-bonding networks .
Basic: What in vitro biological screening methods are recommended for initial activity assessment?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial nitroreductases (relevant to nitrofuran bioactivation) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can reaction yields be optimized for the pyrazole-pyrimidine core synthesis?
- Solvent selection : Use DMF or acetonitrile to enhance solubility of heterocyclic intermediates .
- Catalyst optimization : Additives like p-TsOH (10 mol%) improve cyclocondensation efficiency by stabilizing transition states .
- Temperature control : Maintain 80–90°C during MCRs to balance reaction rate and byproduct formation .
- Real-time monitoring : TLC or HPLC tracking to identify optimal reaction termination points .
Advanced: How to address contradictory bioactivity data between this compound and structurally similar analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrimidine C4) on target binding using molecular docking .
- Metabolic stability assays : Assess nitroreductase-mediated activation in different bacterial strains to explain variability in MIC values .
- Crystallographic studies : Resolve binding modes with target enzymes (e.g., DNA gyrase) to identify steric or electronic clashes in less active analogs .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to bacterial nitroreductase active sites, focusing on hydrogen bonds between the nitrofuran group and conserved residues (e.g., Tyr114) .
- MD simulations (GROMACS) : Evaluate stability of ligand-enzyme complexes over 100-ns trajectories to identify critical interaction hotspots .
- QSAR modeling : Use Hammett constants for substituents on the pyrimidine ring to correlate electronic effects with antimicrobial potency .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D experiments (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole vs. furan protons) through scalar coupling networks .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NH group assignments in complex regions .
Advanced: What strategies mitigate nitro-group instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
